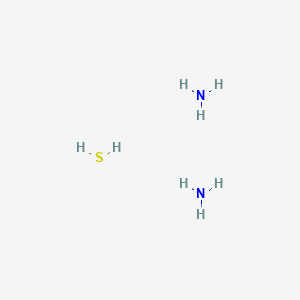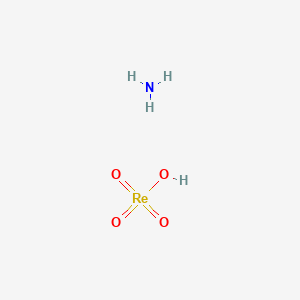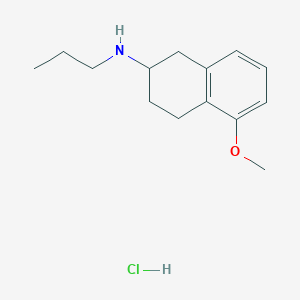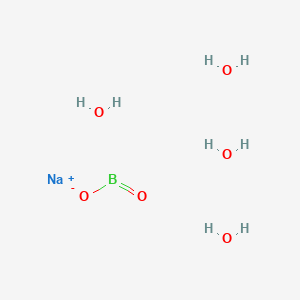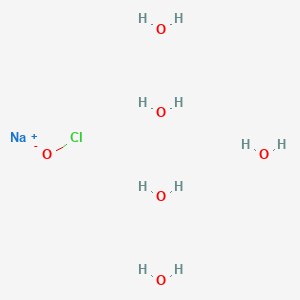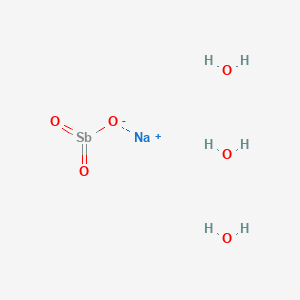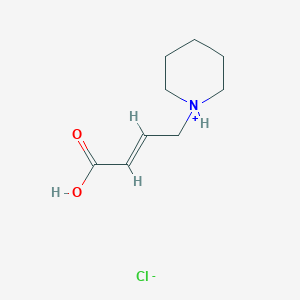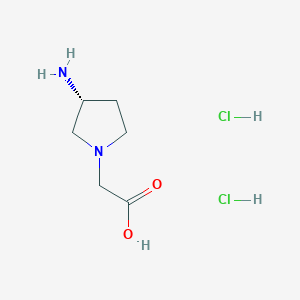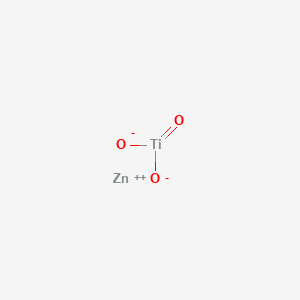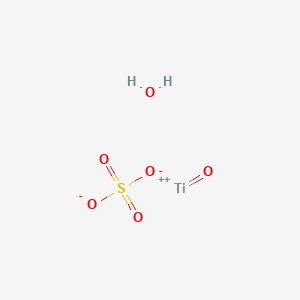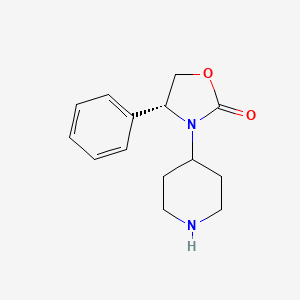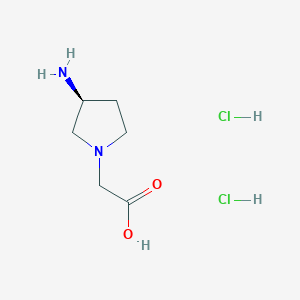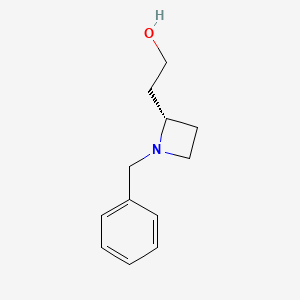
methideylidynetitanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methideylidynetitanium(IV) is a useful research compound. Its molecular formula is CTi and its molecular weight is 59.878 g/mol. The purity is usually 95%.
BenchChem offers high-quality methideylidynetitanium(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methideylidynetitanium(IV) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Titanium(IV) carbide, also known as methideylidynetitanium(IV), is a transition metal carbide that primarily targets the material surfaces it comes into contact with. Its role is to enhance the hardness, wear resistance, and heat resistance of these materials .
Mode of Action
Titanium(IV) carbide interacts with its targets by forming a hard, wear-resistant layer on the surface of the material. This is achieved through a process known as carburization, where the titanium carbide is heated with the target material in a carbon-rich environment . The resulting changes include an increase in the hardness and wear resistance of the material, making it more suitable for applications such as cutting tools and abrasive steel bearings .
Biochemical Pathways
Titanium(IV) carbide doesn’t participate in traditional biochemical pathways as it’s primarily used in industrial applications rather than biological systems. Its synthesis involves a reduction pathway where titanium dioxide (tio2) is reduced to titanium carbide (tic) in a carbon-rich environment .
Pharmacokinetics
As an industrial compound, Titanium(IV) carbide doesn’t have traditional ADME (Absorption, Distribution, Metabolism, Excretion) properties like pharmaceutical compoundsIts properties such as particle size and specific surface area can impact its distribution and interaction with target materials .
Result of Action
The action of Titanium(IV) carbide results in a significant enhancement of the mechanical properties of the target material. This includes increased hardness, wear resistance, and heat resistance . On a molecular level, the titanium carbide forms a hard layer on the surface of the material, altering its physical properties .
Action Environment
The action, efficacy, and stability of Titanium(IV) carbide are influenced by various environmental factors. The temperature and carbon content of the environment can impact the carburization process and the effectiveness of the titanium carbide . Additionally, the physical and chemical properties of the target material can also influence the interaction and effectiveness of the titanium carbide .
Biochemical Analysis
Cellular Effects
Titanium(IV) carbide has been studied for its effects on cellular inflammation . It was found that Titanium(IV) carbide did not significantly impact cell metabolism or induce inflammatory pathways leading to cell death
Molecular Mechanism
It is known that Titanium(IV) carbide can form directly from a welding pool during the welding process . The formation mechanism of carbides involves nucleation of TiC followed by epitaxial precipitation of NbC on the surface of TiC
Temporal Effects in Laboratory Settings
It is known that the synthesis of Titanium(IV) carbide involves various techniques, and for certain techniques, the Titanium(IV) carbide powder has been synthesized directly, with different shapes and sizes, within a relatively very short time
properties
IUPAC Name |
methanidylidynetitanium(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C.Ti/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIVWSJCLXKLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[Ti+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.878 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

